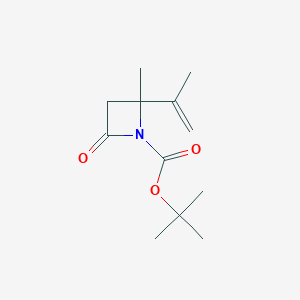

Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate

Description

IUPAC Name: tert-Butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol CAS Registry Number: 1335042-73-3 Purity: ≥97% Category: β-Lactams

This compound features a strained azetidine (four-membered) ring system substituted with a methyl group, a prop-1-en-2-yl (isopropenyl) group at the 2-position, and a ketone at the 4-position. The tert-butyl carbamate group at the 1-position enhances steric protection and modulates solubility. Its structural complexity and β-lactam classification make it relevant in medicinal chemistry, particularly for exploring strained ring systems in drug design .

Properties

IUPAC Name |

tert-butyl 2-methyl-4-oxo-2-prop-1-en-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(2)12(6)7-9(14)13(12)10(15)16-11(3,4)5/h1,7H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFGDNJWOQMEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1(CC(=O)N1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino esters or β-amino acids under acidic or basic conditions.

Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Functionalization of the Azetidine Ring:

Industrial Production Methods

Industrial production of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or acidic medium.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Compounds with new functional groups replacing the tert-butyl ester.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of azetidine compounds, including tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate, exhibit significant anticancer properties. A study conducted by Güzel-Akdemir et al. demonstrated that similar compounds show promising anticancer activity against various cell lines, suggesting potential for development as therapeutic agents .

Case Study: Inhibition of Cancer Cell Growth

A compound structurally related to tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine was tested against leukemia and CNS cancer cell lines, achieving inhibition rates of 84.19% and 72.11% respectively . These findings support further exploration into the compound's mechanism of action and therapeutic potential.

Antimicrobial Properties

The compound's structure allows it to interact with bacterial cell walls, making it a candidate for antimicrobial applications. Preliminary studies have shown that modifications to azetidine derivatives can enhance their activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro tests revealed that certain azetidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1–8 µM against antibiotic-resistant strains, indicating significant antimicrobial efficacy .

Transglutaminase Inhibition

Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine has been identified as an inhibitor of transglutaminase 2 (TG2), an enzyme linked to various pathological conditions such as celiac disease and Huntington’s disease. The inhibition of TG2 can lead to reduced deamidation of gluten peptides, providing a therapeutic approach for managing celiac disease.

Case Study: Structure-Activity Relationship

A study explored the structure–activity relationship (SAR) of azetidine derivatives, highlighting how specific modifications could enhance selectivity for TG2 over other transglutaminases, thereby minimizing off-target effects .

Properties Overview

| Property | Value |

|---|---|

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

| Activity Type | Effectiveness |

|---|---|

| Anticancer | Significant inhibition rates in various cancer cell lines |

| Antimicrobial | Effective against resistant strains with MICs of 1–8 µM |

| Transglutaminase Inhibition | Reduces deamidation of gluten peptides |

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the azetidine ring and the functional groups allows for specific interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues of Azetidine Carboxylates

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name (IUPAC) | Molecular Formula | CAS Number | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₉NO₃ | 1335042-73-3 | 2-Me, 2-prop-1-en-2-yl, 4-oxo | β-Lactam, isopropenyl, ketone |

| tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | C₁₀H₁₇FNO₂ | 1083181-23-0 | 3-NH₂CH₂, 3-F | Fluorine, aminomethyl |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C₉H₁₇NO₃ | 142253-56-3 | 3-HOCH₂ | Hydroxymethyl |

| tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-morpholinoazetidine-1-carboxylate | C₁₅H₂₆N₂O₅ | Not Provided | 3-(CH₂CO₂Me), 3-morpholino | Ester, morpholine |

Key Observations :

Analogues :

- tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-morpholinoazetidine-1-carboxylate: Synthesized via aza-Michael addition using DBU as a base catalyst, with reaction times ranging from 6–16 hours and yields of 64–83% .

- Fluorinated Derivatives (e.g., PBN20120081) : Typically synthesized via nucleophilic fluorination or radical-mediated pathways, requiring specialized reagents like Selectfluor® .

Comparison :

Physicochemical Properties

Discussion :

- The ketone in the target compound increases electrophilicity but reduces water solubility compared to hydroxymethyl or aminomethyl analogues. Fluorinated derivatives exhibit higher thermal stability due to strong C–F bonds .

Biological Activity

Tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate, a compound belonging to the class of azetidine derivatives, has garnered attention for its diverse biological activities. This article synthesizes current knowledge on its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate is . The compound features a tert-butyl group, a carbonyl group, and an azetidine ring, contributing to its unique chemical behavior.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial activity. A study demonstrated that tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G0/G1 phase .

Case Study: HeLa Cell Line

A dose-dependent effect was observed with concentrations ranging from 10 to 100 µM:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 55 |

| 100 | 25 |

The biological activity of tert-butyl 2-methyl-4-oxo-2-(prop-1-en-2-yl)azetidine-1-carboxylate can be attributed to its ability to interact with cellular targets. The compound appears to inhibit certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits good oral bioavailability with a half-life of approximately 6 hours in animal models. It is primarily metabolized in the liver via cytochrome P450 enzymes but does not significantly inhibit major CYP isoforms, indicating a favorable safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.